molecular formula C10H8ClN5O2 B179484 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride CAS No. 110683-23-3

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride

Cat. No.: B179484
CAS No.: 110683-23-3
M. Wt: 265.65 g/mol
InChI Key: QRLFWVLMJYJYCQ-UHFFFAOYSA-N
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Description

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a chemical compound with the molecular formula C10H7N5O2·HCl. It is known for its unique structure, which combines a chromenone core with an amino group and a tetrazole ring. This compound is of significant interest in various fields, including pharmaceuticals and chemical research, due to its potential biological activities and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride involves multiple steps. One common method starts with the preparation of N-(3-acetyl-2-hydroxyphenyl)acetamide. This intermediate is synthesized by reacting 3-amino-2-hydroxyacetophenone with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide .

The next step involves the reaction of N-(3-acetyl-2-hydroxyphenyl)acetamide with 1H-tetrazol-5-carboxylic acid ethyl ester in the presence of sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C). This reaction yields the final product, this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of readily available raw materials and efficient reaction steps makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and chemical properties .

Scientific Research Applications

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a subject of study in biochemical research.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as asthma and inflammation.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and bronchodilatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLFWVLMJYJYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549396
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110683-23-3
Record name 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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